3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide
Description
This compound is a thiazole-containing propanamide derivative characterized by a 3-cyclohexylureido substituent on the thiazole ring and a 2-methoxyphenethyl group attached via an amide bond. The thiazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity in kinase inhibition or antimicrobial applications . The cyclohexylureido moiety may enhance lipophilicity and membrane permeability, while the 2-methoxyphenethyl group could influence receptor binding through aromatic interactions. While direct pharmacological data for this compound are absent in the provided literature, its structural features align with analogs studied for antioxidant, anti-inflammatory, or enzyme-modulating properties .
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-29-19-10-6-5-7-16(19)13-14-23-20(27)12-11-18-15-30-22(25-18)26-21(28)24-17-8-3-2-4-9-17/h5-7,10,15,17H,2-4,8-9,11-14H2,1H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQDEKCHPDWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the cyclohexylureido group and the methoxyphenethyl moiety. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylureido Group: This step often involves the reaction of cyclohexyl isocyanate with an amine precursor.
Attachment of the Methoxyphenethyl Moiety: This can be accomplished through nucleophilic substitution reactions, where the methoxyphenethyl group is introduced to the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole ring or the methoxyphenethyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs reported in synthesis-focused studies (Table 1).
Structural Features and Substituent Variations
(a) Thiazole Core Modifications
- Target Compound: Features a 3-cyclohexylureido group at the thiazole-2-position.
- Analog 1 : (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide ()
- Analog 2 : N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide ()
(b) Amide Side Chain Variations
- Analog 3 : (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ()
(c) Functional Group Impact
- Ureido vs. Hydroxamic Acid : The target’s ureido group () is less acidic than the hydroxamic acids in (e.g., compounds 6–10), which are potent antioxidants but may exhibit lower metabolic stability .
Biological Activity
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring linked to a cyclohexylureido group and a methoxyphenethyl moiety. Its structural formula can be represented as follows:
Where , , , , and correspond to the specific number of each atom in the compound.
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.62 μM against HepG2 cells, surpassing the efficacy of Sorafenib (IC50 = 1.62 μM) . The mechanism includes:
- Inhibition of Cell Migration : The compound has shown potency in inhibiting the migration of hepatocellular carcinoma (HCC) cells.
- Induction of Apoptosis : It promotes early-stage apoptosis and G2/M cell cycle arrest.
- Targeting IGF1R : Molecular profiling has identified IGF1R as a key target, with inhibition rates reaching 76.84% at 10 μM concentration .
Biological Activity Data
Case Studies
Several case studies have highlighted the biological activity of compounds structurally related to this compound:
-
HepG2 Cell Line Study :
- Objective : Evaluate cytotoxic effects on liver cancer cells.
- Findings : The compound exhibited potent cytotoxicity and induced apoptosis, providing a promising avenue for HCC treatment.
-
Kinase Profiling :
- Objective : Identify molecular targets.
- Findings : Strong binding affinity to IGF1R was confirmed through molecular docking studies, suggesting a mechanism for its anticancer properties.
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1: Cyclization of thiourea derivatives with α-haloketones or aldehydes to form the thiazole core. For example, thiourea reacts with 2-bromo-1-cyclohexylpropan-1-one under reflux in ethanol to yield the thiazole intermediate .
- Step 2: Introduction of the urea moiety via reaction with cyclohexyl isocyanate in dichloromethane (DCM) using triethylamine as a base .
- Step 3: Amide coupling between the thiazole-urea intermediate and 2-methoxyphenethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .
Optimization: Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the thiazole ring and substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced: How can conflicting structure-activity relationship (SAR) data from similar thiazole derivatives be resolved?
- Systematic Substitution: Synthesize analogs with incremental modifications (e.g., replacing cyclohexylurea with phenylurea) to isolate functional group contributions .
- Co-Crystallization Studies: Resolve binding modes using X-ray crystallography with target proteins (e.g., kinases) .
- Computational Docking: Compare docking scores (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with urea groups) .
Advanced: What strategies optimize the yield of the thiazole ring formation step?
- Catalyst Screening: Use p-toluenesulfonic acid (p-TsOH) to accelerate cyclization .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 6 hours) while maintaining >80% yield .
Basic: What biological assays are initially recommended for this compound?
- In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR2) via fluorescence-based assays .
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
Advanced: How to address low solubility in biological assays?
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxyphenethyl moiety .
- Salt Formation: Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .
Advanced: What computational methods predict target interactions?
- Molecular Docking: Schrödinger Suite or AutoDock for predicting binding poses with kinase ATP-binding pockets .
- Molecular Dynamics (MD): GROMACS simulations (100 ns) to assess stability of ligand-protein complexes .
- QSAR Modeling: Develop regression models using descriptors like logP and topological polar surface area .
Basic: What are the stability considerations during storage?
- Conditions: Store at –20°C under argon in amber vials to prevent photodegradation .
- Stability Monitoring: Periodic HPLC analysis to detect hydrolysis of the urea or amide bonds .
Advanced: How to validate the compound's selectivity in kinase inhibition assays?
- Broad-Panel Profiling: Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Counter-Screening: Test against structurally unrelated enzymes (e.g., phosphatases) to confirm specificity .
Basic: What are the key structural features influencing bioactivity?
- Thiazole Core: Essential for π-π stacking with hydrophobic kinase pockets .
- Urea Linkage: Forms hydrogen bonds with catalytic lysine residues in kinases .
- Methoxyphenethyl Group: Enhances blood-brain barrier penetration in CNS-targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
